molecular formula C8H6O4 B1353272 6-hydroxy-2H-1,3-benzodioxole-5-carbaldehyde CAS No. 4720-68-7

6-hydroxy-2H-1,3-benzodioxole-5-carbaldehyde

Cat. No.: B1353272
CAS No.: 4720-68-7
M. Wt: 166.13 g/mol
InChI Key: SXMMQAVECVAGBF-UHFFFAOYSA-N
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Description

6-Hydroxy-2H-1,3-benzodioxole-5-carbaldehyde is an organic compound with the molecular formula C8H6O4 . It has an average mass of 166.131 Da and a monoisotopic mass of 166.026611 Da . The compound is also known by several other names, including 6-hydroxybenzo[d][1,3]dioxole-5-carbaldehyde, 2-Hydroxy-4,5-methylenedioxybenzaldehyde, and 4,5-methylenedioxy-2-hydroxybenzaldehyde .


Molecular Structure Analysis

The benzodioxole ring system in this compound is almost planar in each molecule, with maximum deviations of 0.008 (1) and 0.007 (1) Å . The molecular structure is characterized by strong electrostatic intramolecular O…O contacts [2.649 (3) Å] and intramolecular O—H…O hydrogen-bonding interactions .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 166.13 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : Derivatives of 1,3-benzodioxole-5-carbaldehyde have been synthesized through various methods, including reactions involving diethoxyphosphorylacetic acid ethyl ester and sodium hydride in tetrahydrofuran, highlighting innovative approaches to creating benzodioxole derivatives with potential applications in material science and pharmaceuticals (Zhang, Wang, & Yu, 2007).
  • Structural Insights : Crystal structure analyses of benzodioxole derivatives reveal intricate details about molecular conformations, hydrogen bonding, and intermolecular interactions, contributing to a deeper understanding of their chemical behavior and potential uses in designing new compounds with desired properties (Chen, 2016).

Biological Activity and Chemical Properties

  • Biological Activity : Microwave-assisted synthesis of novel 2H-chromene derivatives bearing benzodioxole moieties has shown significant antimicrobial activity, suggesting applications in developing new antimicrobial agents (El Azab, Youssef, & Amin, 2014).
  • Chemical Reactions and Properties : Studies on the oxidation of 1,3-benzodioxoles to obtain hydroxy and dioxane derivatives provide insights into the compound's reactivity and potential for creating diverse chemical structures, which could have implications in synthetic chemistry and materials science (Cole, Crank, & Hai Minh, 1980).

Applications in Synthesis of Complex Molecules

  • Complex Molecule Synthesis : The versatility of benzodioxole derivatives is further demonstrated in their application in synthesizing complex molecules, such as lignans and various heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development (Gu, Jing, Pan, Chan, & Yang, 2000).

Properties

IUPAC Name

6-hydroxy-1,3-benzodioxole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O4/c9-3-5-1-7-8(2-6(5)10)12-4-11-7/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXMMQAVECVAGBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80425116
Record name 6-hydroxy-2H-1,3-benzodioxole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80425116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4720-68-7
Record name 6-hydroxy-2H-1,3-benzodioxole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80425116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-hydroxy-1,3-dioxaindane-5-carbaldehyde
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Synthesis routes and methods I

Procedure details

To a mixture of sesamol (8.28 g), ethyl orthoformate (53.58 g) and benzene (120 ml), powdered anhydrous aluminum chloride (12.0 g) was added, followed by stirring at room temperature for 1 hour. The mixture was then poured into 5% hydrochloric acid (180 ml) and stirred at room temperature for 30 minutes. After the insoluble substance was filtered off, the filtrate was extracted with ether. The ether layer was washed with water and dried (MgSO4), after which the solvent was evaporated off. The residue was subjected to silica gel column chromatography and eluted with ethyl acetate-hexane (1:8, v/v) to yield 2-hydroxy-4,5-methylenedioxybenzaldehyde (3.48 g, 35%) having a melting point of 128°-129° C.
Quantity
8.28 g
Type
reactant
Reaction Step One
Name
ethyl orthoformate
Quantity
53.58 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
180 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

This Example was repeated on a larger scale. Sesamol (50.98 g, 369 mmol) was dissolved in 600 mL of CH2Cl2 followed by 52 mL (448 mmol) of SnCl4 and the solution was cooled to 0° C. Cl2CHOCH3 (35 mL, 387.5 mmol) was added dropwise as the reaction mixture warmed to room temperature, and was then stirred for 3 h. The mixture was poured over ice, the water layer was separated and extracted once with CH2Cl2 (30 mL). The organic extracts were combined, washed with 2M HCl (5×100 mL), and brine (50 mL), and then passed through a small column packed with MgSO4, which removed color. The solvent was evaporated to yield 28 g (46% yield): mp 119° C.; 1H-NMR (CDCl3) δ 9.63 (s, 1, CHO); 6.87 (s, 1, ArH); 6.47 (s, 1, ArH); 6.02 (s, 2, ArOCH2O); 1.54 (s, 1, ArOH); low resolution CIMS: m/z (rel. intensity) 167 (MH+, 100). Anal. Calcd. for C8H6O4: C, 57.84; H, 3.64. Found: C, 57.65; H, 3.76.
Quantity
50.98 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
SnCl4
Quantity
52 mL
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

In a 500 mL recovery flask, 10.0 g (72.4 mmol) of sesamol (manufactured by Tokyo Chemical Industry Co., Ltd.) and 15.2 g (109 mmol, 1.5 eq) of hexamethylenetetramine (manufactured by Tokyo Chemical Industry Co., Ltd.) were dissolved in 100 ml of trifluoroacetic acid (manufactured by Kanto Chemical Co., Inc.) and reacted at 95° C. for 10 hours. After the reaction was completed, in an ice bath, 200 ml of 1 N hydrochloric acid was added thereto and the resultant was stirred for minutes. After the stirring was completed, the resultant was extracted with chloroform to obtain an extract. The extract was washed with hydrochloric acid and saturated saline, thereby obtaining 2.38 g (14.3 mmol) of 6-hydroxy-3,4-methylenedioxybenzaldehyde.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Customer
Q & A

Q1: What are the key structural features of 6-hydroxy-2H-1,3-benzodioxole-5-carbaldehyde?

A1: this compound crystallizes with two independent molecules in its asymmetric unit []. Both molecules feature a nearly planar benzodioxole ring system. Intramolecular hydrogen bonding occurs between the hydroxyl group and a neighboring oxygen atom (O—H⋯O). Additionally, intermolecular interactions are observed, specifically O⋯O interactions, contributing to the crystal structure [].

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